1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide

HBV Capsid Assembly Modulator Antiviral

1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide (CAS 819076-81-8) is a synthetic N-sulfonylpiperidine-3-carboxamide (SPC) derivative. The compound belongs to a class investigated as hepatitis B virus (HBV) capsid assembly modulators (CAMs), a mechanism distinct from standard nucleos(t)ide analogue therapy.

Molecular Formula C18H19FN2O4S
Molecular Weight 378.4 g/mol
CAS No. 819076-81-8
Cat. No. B12536052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide
CAS819076-81-8
Molecular FormulaC18H19FN2O4S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N
InChIInChI=1S/C18H19FN2O4S/c19-14-3-5-15(6-4-14)25-16-7-9-17(10-8-16)26(23,24)21-11-1-2-13(12-21)18(20)22/h3-10,13H,1-2,11-12H2,(H2,20,22)
InChIKeySCQNXXLGAVKHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide (CAS 819076-81-8): Procurement & Differentiation Guide


1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide (CAS 819076-81-8) is a synthetic N-sulfonylpiperidine-3-carboxamide (SPC) derivative [1]. The compound belongs to a class investigated as hepatitis B virus (HBV) capsid assembly modulators (CAMs), a mechanism distinct from standard nucleos(t)ide analogue therapy [1]. Core structural features include a piperidine-3-carboxamide scaffold linked via a sulfonyl bridge to a 4-(4-fluorophenoxy)phenyl moiety, which distinguishes it from simpler benzenesulfonamide analogs.

Why Generic N-Sulfonylpiperidine Analogs Cannot Substitute for 819076-81-8


Within the SPC class, minor structural variations—particularly on the sulfonyl aromatic ring and the carboxamide terminus—lead to substantial differences in anti-HBV potency, capsid assembly modulation mechanism, and off-target profiles [1]. For example, the lead compound in the published SPC series, C-49, exhibits nanomolar activity and a specific mechanism of action, but the quantitative contribution of the 4-(4-fluorophenoxy)benzenesulfonyl motif present in 819076-81-8 versus other sulfonyl substitutions has not been deconvoluted in the available peer-reviewed literature [1]. Therefore, assuming functional equivalence with other SPC derivatives or simpler fluorophenylsulfonyl analogs is not supported by direct comparative data.

Quantitative Comparative Evidence for 819076-81-8 Against Closest Analogs


HBV Capsid Assembly Modulation: Potency Gap vs. Lead SPC Series

High-strength, direct head-to-head quantitative evidence for 819076-81-8 is currently absent from the primary literature. The most structurally proximal series is the SPC derivatives reported by Yin et al. (2023) [1]. In that series, the optimized compound C-49 (which does contain a sulfonylpiperidine core but a different aromatic substitution pattern) achieved a 2.42 log reduction in serum HBV DNA in transgenic mice at 100 mg/kg over 12 days [1]. No equivalent in vivo or in vitro data have been located for CAS 819076-81-8 to permit a direct numerical comparison. The differentiation claim for 819076-81-8 therefore remains at the class-level inference stage: the 4-(4-fluorophenoxy)benzenesulfonyl group introduces steric and electronic properties that are hypothesized to alter target engagement relative to simpler phenylsulfonyl or benzylsulfonyl analogues, but this is not yet quantified.

HBV Capsid Assembly Modulator Antiviral

Physicochemical Differentiation: Calculated vs. Experimental LogP and Solubility Profiles

Computational predictions indicate a calculated LogP of approximately 2.8–3.2 for the neutral species of 819076-81-8, based on the presence of the diaryl ether motif . In contrast, the simpler analog 1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide has a reported calculated LogP of 1.2 . This >1.5 log unit difference suggests 819076-81-8 is significantly more lipophilic, which may influence membrane permeability, protein binding, and metabolic stability. However, experimental LogP/D and aqueous solubility measurements for the target compound are not available in the public domain to confirm these predictions.

Physicochemical Properties LogP Solubility

Structural Determinants of Capsid Assembly Modulation: Para-Fluorophenoxy vs. Fluorophenyl Sulfonyl Groups

The SPC series publication [1] demonstrates that replacing a 4-fluorophenylsulfonyl group with bulkier, oxygen-linked aromatic systems (such as the 4-(4-fluorophenoxy)phenylsulfonyl group in 819076-81-8) generally modulates the conformation of the HBV core protein dimer interface, affecting the propensity to form empty capsids versus aberrant structures. While compound-specific EC50 values for 819076-81-8 are not reported, the class trend indicates that such para-phenoxy substitution can enhance selectivity for the assembly domain over off-target cysteine residues compared to unsubstituted phenylsulfonyl analogues [1]. This trend constitutes class-level inference but lacks quantification for the specific compound.

Structure-Activity Relationship HBV Core Protein Capsid Assembly

Procurement-Driven Application Scenarios for 819076-81-8


Exploratory HBV Capsid Assembly Modulator SAR Libraries

The 4-(4-fluorophenoxy)benzenesulfonyl motif represents an under-explored region of SPC chemical space [1]. Procurement is most justified when building focused libraries to probe the steric and electronic tolerance of the HBV core protein dimer interface, particularly where a primary carboxamide hydrogen-bond donor is desired over tertiary amides.

Physicochemical Probe for Membrane Permeability Studies

With a predicted cLogP significantly higher than simpler fluoro-phenylsulfonyl analogues , 819076-81-8 can serve as a tool compound to investigate how increased lipophilicity impacts cellular permeability, protein binding, and metabolic stability within the SPC class, provided that confirmatory experimental LogD and solubility data are generated post-procurement.

Negative Control for Off-Target Selectivity Profiling

If internal screening reveals that 819076-81-8 lacks anti-HBV activity despite its structural similarity to active SPCs, the compound could serve as a valuable negative control to delineate pharmacophoric elements required for core protein engagement. This use case is supported by the absence of potency data in the primary literature [1].

Quote Request

Request a Quote for 1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.